molecular formula C11H6I2O3 B13739375 Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl CAS No. 4568-82-5

Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl

Cat. No.: B13739375
CAS No.: 4568-82-5
M. Wt: 439.97 g/mol
InChI Key: DSMAKSBPYQIPQF-UHFFFAOYSA-N
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Description

Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, is a chemical compound with the molecular formula C11H6I2O3 and a molecular weight of 439.97248 g/mol This compound is characterized by the presence of two iodine atoms, a hydroxyl group, and a furan ring attached to a phenyl ketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-diiodo-4-hydroxybenzaldehyde with furfural in the presence of a suitable catalyst under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenyl-furyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and the hydroxyl group allows the compound to form strong interactions with these targets, modulating their activity and leading to various biological effects. The furan ring contributes to the compound’s stability and reactivity, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-4-hydroxybenzaldehyde: A precursor in the synthesis of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl.

    2-Furyl Ketone: A simpler ketone with a furan ring, lacking the iodine and hydroxyl groups.

    4-Hydroxyphenyl 2-furyl Ketone: Similar structure but without the iodine atoms.

Uniqueness

This compound, is unique due to the presence of both iodine atoms and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Biological Activity

Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl (also known as 3,5-diiodo-4-hydroxyphenyl 5-ethyl-2-furyl ketone) is a compound characterized by its unique structure that includes a furan ring and multiple iodine substitutions. Its molecular formula is C13H10I2O3, with a molecular weight of approximately 468.03 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound contributes to its biological activity. The presence of iodine atoms can enhance the lipophilicity and reactivity of the molecule, potentially influencing its interactions with biological targets. The following table summarizes key features of this compound:

Property Details
Molecular FormulaC13H10I2O3
Molecular Weight468.03 g/mol
Functional GroupsKetone, Hydroxy, Iodine
Structural CharacteristicsFuran ring with iodine substitutions

Preliminary studies indicate that this compound interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions are crucial for understanding its potential therapeutic applications.

Case Studies

  • Anticancer Activity : Research has shown that compounds with similar structural features exhibit anticancer properties. For instance, studies on related iodinated phenolic compounds have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, it is hypothesized that it may exhibit similar effects due to its structural similarities.
  • Enzyme Inhibition : Interaction studies have suggested that this ketone may inhibit specific enzymes involved in cancer metabolism. For example, binding affinity assays could reveal its potential as an enzyme inhibitor, which is a common mechanism for many anticancer drugs.

Research Findings

Recent literature highlights several important findings related to the biological activity of this compound:

  • Binding Affinity : Initial binding studies indicate that this compound may have a high affinity for certain biological receptors or enzymes involved in metabolic regulation.
  • Cytotoxicity : Although direct studies on this specific ketone are scarce, related compounds have shown promising results in inhibiting cell proliferation in various cancer models.

Comparative Analysis

To better understand the potential of this compound in comparison to similar compounds, the following table summarizes notable compounds with similar structures and their reported biological activities:

Compound Name Structure Notable Features
FuridaroneC13H10I2O3Similar iodine substitutions; studied for anticancer activity
Diiodo-3-hydroxyphenyl-thiophen-2-ylmethanoneVariesContains thiophene; potential for different biological interactions
Ethyl 2-(diiodo-3,5-hydroxy-4-benzoyl)-furanC13H10I2O3Benzoyl group adds complexity; examined for agricultural applications

Properties

CAS No.

4568-82-5

Molecular Formula

C11H6I2O3

Molecular Weight

439.97 g/mol

IUPAC Name

furan-3-yl-(4-hydroxy-3,5-diiodophenyl)methanone

InChI

InChI=1S/C11H6I2O3/c12-8-3-7(4-9(13)11(8)15)10(14)6-1-2-16-5-6/h1-5,15H

InChI Key

DSMAKSBPYQIPQF-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)C2=CC(=C(C(=C2)I)O)I

Origin of Product

United States

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